1-Hydroxycyclobutanecarbonitrile
Description
Contextualization within Cyclobutane (B1203170) and Nitrile Chemistry
The chemistry of 1-hydroxycyclobutanecarbonitrile is intrinsically linked to the properties of its two core components: the cyclobutane ring and the nitrile group. Cyclobutane derivatives are of significant interest to chemists due to their inherent ring strain, which can be harnessed for selective bond cleavage and ring-opening reactions, providing access to a diverse array of acyclic and more complex cyclic systems. acs.orgresearchgate.net The synthesis of cyclobutane rings themselves can be challenging, often relying on methods like [2+2] cycloadditions, which have seen significant advancements through photochemistry and catalysis to achieve stereocontrol. nih.govacs.orgchemistryviews.org
Concurrently, the nitrile functional group is a cornerstone of organic synthesis. wikipedia.org Nitriles, or organic compounds containing a -C≡N group, are precursors to a wide range of other functional groups, including carboxylic acids, amines, and ketones. libretexts.org The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack. libretexts.org this compound is a specific type of nitrile known as a cyanohydrin. wikipedia.orglibretexts.org Cyanohydrins are characterized by the presence of a hydroxyl group and a cyano group attached to the same carbon atom. wikipedia.org This arrangement makes them particularly versatile intermediates in organic synthesis. fiveable.mejove.com
The formation of cyanohydrins typically involves the addition of a cyanide source, like hydrogen cyanide (HCN) or a cyanide salt, to a ketone or aldehyde. wikipedia.orgjove.com In the case of this compound, the precursor is cyclobutanone (B123998). The reaction is a nucleophilic addition where the cyanide anion attacks the electrophilic carbonyl carbon of the cyclobutanone. libretexts.org
Significance as a Synthon in Complex Molecular Assembly
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a powerful synthon, offering chemists a pre-packaged combination of a four-membered ring and a versatile functional group handle. This allows for the strategic introduction of the cyclobutane motif into larger, more intricate molecules, many of which are found in natural products and biologically active compounds. nih.govacs.orgchemistryviews.org
The utility of cyclobutane derivatives as synthetic intermediates is well-documented. acs.org They can undergo a variety of transformations, including ring-opening reactions driven by the release of ring strain, leading to the formation of linear chains with specific stereochemistry. acs.org The nitrile and hydroxyl groups of this compound provide multiple points for further chemical modification. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents to form ketones. libretexts.org The hydroxyl group can be protected, activated for nucleophilic substitution, or eliminated to introduce a double bond.
This dual functionality, coupled with the inherent reactivity of the cyclobutane ring, makes this compound a valuable building block for the synthesis of a wide range of complex targets. Its application can streamline synthetic routes and provide access to novel molecular scaffolds.
Current Research Trajectories and Open Questions
Contemporary research involving this compound and related structures continues to expand their synthetic utility. A significant focus lies in the development of new and efficient methods for the enantioselective synthesis of cyclobutane derivatives. acs.orgchemistryviews.org Achieving high levels of stereocontrol in the formation of the cyclobutane ring is a key challenge, and researchers are exploring innovative catalytic systems, including those based on transition metals like iridium, often in combination with photochemistry, to achieve this goal. acs.orgchemistryviews.org
Another area of active investigation is the exploration of novel ring-opening and rearrangement reactions of cyclobutane derivatives. acs.org By carefully designing the substrate and reaction conditions, chemists can selectively cleave specific bonds within the cyclobutane ring to generate complex acyclic or larger ring systems that would be difficult to access through other means. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxycyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-5(7)2-1-3-5/h7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUNPBUASFCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656028 | |
| Record name | 1-Hydroxycyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55767-58-3 | |
| Record name | 1-Hydroxycyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxycyclobutane-1-carbonitrile | |
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Advanced Synthetic Methodologies for 1 Hydroxycyclobutanecarbonitrile and Structural Analogues
Cyanohydrin Synthesis from Cyclobutanone (B123998) Precursors
A primary and direct route to 1-hydroxycyclobutanecarbonitrile involves the formation of a cyanohydrin from a cyclobutanone precursor. orgsyn.orglibretexts.org This method leverages the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of cyclobutanone. docbrown.infolibretexts.org
The direct addition of cyanide to cyclobutanone is a classic and effective method for synthesizing this compound. wikipedia.orgchemguide.co.uk This reaction is typically performed by treating cyclobutanone with a source of cyanide, such as hydrogen cyanide (HCN), or salts like sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.orgwikipedia.org The reaction is often conducted in an aqueous solution with the pH adjusted to approximately 4-5 to achieve the fastest reaction rate. libretexts.orgchemguide.co.uklibretexts.org This pH ensures the presence of both free cyanide ions, which act as the nucleophile, and sufficient HCN to protonate the resulting alkoxide intermediate. libretexts.orgchemguide.co.uk
The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then protonated by a proton source, such as HCN or water, to yield the final this compound product. chemguide.co.ukyoutube.com While the reaction is reversible, for aliphatic ketones like cyclobutanone, the equilibrium generally favors the formation of the cyanohydrin product. wikipedia.org
Construction of the Cyclobutane (B1203170) Core bearing Hydroxyl and Nitrile Functionalities
Alternative strategies involve the construction of the cyclobutane ring itself, with the hydroxyl and nitrile groups already incorporated or introduced in a subsequent step.
One-pot syntheses offer an efficient approach to constructing complex molecules from simpler, acyclic precursors in a single reaction vessel, minimizing waste and purification steps. researchgate.net While specific one-pot syntheses leading directly to this compound from acyclic nitriles are not extensively detailed in the provided results, the concept of one-pot nitrile synthesis is established. For instance, alkyl nitriles can be produced from aliphatic carboxylic acids in a one-pot process involving conversion to the acid chloride, followed by treatment with ammonia (B1221849) and subsequent dehydration. ijsrset.comresearchgate.net Another approach involves the controlled cross-cyclotrimerization of nitriles to form 1,3,5-triazine (B166579) derivatives, demonstrating the potential for nitrile cyclization reactions. nih.gov
A method for synthesizing δ-olefin-containing aliphatic nitriles involves the ring-opening cross-coupling of cyclobutanone oxime derivatives with alkenes, mediated by sulfuryl fluoride (B91410) (SO2F2). nih.gov Although this method results in an acyclic nitrile, it highlights the reactivity of cyclobutanone derivatives in forming nitrile-containing products.
Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. youtube.comyoutube.com Their application in constructing cyclobutane rings is an area of interest for medicinal chemists. calstate.edu A two-step synthetic route employing Grignard and amide coupling reactions has been developed to create new 1,1,3-trisubstituted cyclobutane compounds. calstate.edu Cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclobutyl Grignard reagents have also been reported, allowing for the introduction of the strained cyclobutane ring onto various molecules. acs.org
While direct synthesis of this compound using a Grignard ring-closing reaction is not explicitly detailed, the versatility of Grignard reagents suggests potential pathways. For instance, a suitably functionalized acyclic precursor containing a nitrile or a protected hydroxyl group could potentially undergo an intramolecular Grignard reaction to form the cyclobutane ring. Subsequent functional group manipulation could then yield the desired product. The reduction of a nitrile group to a primary amine is a common transformation that can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). youtube.comyoutube.com
The derivatization of pre-formed cyclobutanone derivatives provides another synthetic avenue. For example, a steroid-cyclobutanone derivative was synthesized by reacting a prednisone (B1679067) derivative with chloroacetyl chloride. orientjchem.org This demonstrates how the cyclobutanone core can be incorporated into more complex molecular architectures.
Furthermore, the synthesis of δ-olefin-containing aliphatic nitriles from cyclobutanone oxime derivatives showcases the chemical manipulation of cyclobutanone derivatives to yield nitrile-containing products through ring-opening reactions. nih.gov
| Starting Material | Reagents | Product | Key Transformation | Reference |
| Cyclopropylcarbinol | Acid, Chromic acid, Oxalic acid | Cyclobutanone | Acid-catalyzed rearrangement and oxidation | orgsyn.org |
| Cyclobutanone Oxime | Alkenes, SO2F2, Cu2O, Potassium acetate | δ-olefin-containing aliphatic nitriles | Ring-opening cross-coupling | nih.gov |
| Prednisone derivative | Chloroacetyl chloride, Thiourea (B124793) | Steroid-cyclobutanone derivative | Acylation and cyclization | orientjchem.org |
Stereoselective and Enantioselective Approaches to this compound Derivatives
The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules with specific biological activities. Asymmetric synthesis of cyanohydrins can be achieved using chiral catalysts. For example, the asymmetric cyanohydrin reaction of benzaldehyde (B42025) with trimethylsilylcyanide can be catalyzed by (R)-Binol to produce (S)-acetonitrile with high enantiomeric excess. wikipedia.org This highlights the potential for developing enantioselective methods for the synthesis of chiral this compound derivatives.
A thesis on the development of methods for the synthesis of O-functionalized cyanohydrins describes the use of a chiral dimeric Ti-salen complex to catalyze the addition of ethyl cyanoformate and acyl cyanides to aldehydes, yielding products with high enantioselectivities. diva-portal.org Such catalytic systems could potentially be adapted for the enantioselective synthesis of this compound.
Elucidating Reactivity and Mechanistic Pathways of 1 Hydroxycyclobutanecarbonitrile
Reactions Involving the Nitrile Functional Group
The nitrile group (C≡N) in 1-hydroxycyclobutanecarbonitrile is a versatile functional group that undergoes a variety of transformations. Its carbon atom is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. openstax.org
Nucleophilic Additions and Subsequent Transformations
The polarized carbon-nitrogen triple bond of the nitrile group readily participates in nucleophilic addition reactions. chemistrysteps.com Strong nucleophiles, such as Grignard reagents or organolithium reagents, can add directly to the nitrile carbon to form an intermediate imine anion. libretexts.org This intermediate is generally stable enough to prevent further nucleophilic additions. libretexts.org Subsequent aqueous work-up hydrolyzes the imine anion to yield a ketone. libretexts.org
Weaker, neutral nucleophiles typically require acid catalysis to react with the nitrile group. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack by the nucleophile. For instance, in the presence of an acid catalyst, water can add to the nitrile to initiate hydrolysis. libretexts.org
The reduction of nitriles with powerful reducing agents like lithium aluminum hydride (LiAlH₄) is a significant transformation that yields primary amines. chemistrysteps.comlibretexts.org This reaction proceeds through two successive nucleophilic additions of a hydride ion to the nitrile carbon. openstax.orglibretexts.org The resulting dianion is then protonated during aqueous work-up to give the primary amine. openstax.org
| Nucleophile | Product | Reaction Conditions |
| Grignard Reagent (RMgX) | Ketone | Aqueous work-up |
| Organolithium Reagent (RLi) | Ketone | Aqueous work-up |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Aqueous work-up |
| Water (H₂O) | Carboxylic Acid or Amide | Acid or base catalysis |
Hydrolysis and Related Conversions
The hydrolysis of nitriles is a fundamental reaction that can lead to either amides or carboxylic acids, depending on the reaction conditions. libretexts.org This process can be catalyzed by either acid or base. libretexts.org
Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form an imine anion. openstax.orglibretexts.org This is followed by protonation to yield a hydroxy imine, which then tautomerizes to an amide. openstax.org Further hydrolysis of the amide under basic conditions proceeds through nucleophilic addition of hydroxide to the carbonyl carbon, forming a tetrahedral intermediate. openstax.org Expulsion of an amide ion as a leaving group results in the formation of a carboxylate ion, which upon acidification yields the carboxylic acid. openstax.org
In an acidic environment, the nitrile nitrogen is first protonated, activating the carbon-nitrogen triple bond for nucleophilic attack by water. libretexts.org A subsequent proton transfer and resonance lead to a protonated amide. libretexts.org Deprotonation by a weak base like water forms the amide. libretexts.org Continued hydrolysis of the amide under acidic conditions ultimately produces the carboxylic acid and an ammonium (B1175870) ion. libretexts.org It is also possible to convert a carboxylic acid into a nitrile through an amide intermediate, a transformation that has been observed in enzymatic pathways. nih.gov
| Catalyst | Intermediate | Final Product |
| Base (e.g., NaOH) | Amide | Carboxylic Acid |
| Acid (e.g., H₂SO₄) | Amide | Carboxylic Acid |
Proton Transfer Dynamics and Side Reaction Mitigation
Proton transfer is a critical step in many reactions involving nitriles, particularly in hydrolysis and reactions with neutral nucleophiles. masterorganicchemistry.com It is essentially an acid-base reaction where a proton moves from one part of a molecule to another or between molecules. masterorganicchemistry.com In the context of nitrile hydrolysis, proton transfers are key to the formation of the amide intermediate and its subsequent conversion to a carboxylic acid. libretexts.org
The efficiency and outcome of nitrile reactions can be influenced by proton transfer dynamics. In some complex systems, the energy landscape of proton transfer pathways can determine the reaction course. nih.gov For instance, in certain enzymatic reactions, the driving force of a subsequent proton transfer can facilitate a preceding reaction step. nih.gov While not specific to this compound, these principles highlight the importance of understanding proton transfer in mitigating potential side reactions and controlling product formation. Careful control of pH and the choice of catalysts can help direct the reaction towards the desired product and minimize the formation of unwanted byproducts.
Reactions of the Tertiary Hydroxyl Functional Group
The tertiary hydroxyl (-OH) group of this compound also participates in a range of chemical reactions, although its reactivity is sterically hindered compared to primary or secondary alcohols.
Esterification and Etherification Strategies
Esterification of the tertiary hydroxyl group can be achieved, though it may require more forcing conditions or specific catalysts compared to less hindered alcohols. Direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) is often slow and inefficient for tertiary alcohols due to steric hindrance and the potential for elimination side reactions. More effective methods often involve the use of more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
Etherification of a tertiary alcohol like this compound also presents challenges. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for producing tertiary ethers due to the strong basicity of the tertiary alkoxide favoring elimination of the alkyl halide. Alternative strategies, such as the acid-catalyzed addition of the alcohol to an alkene, might be employed, though the potential for rearrangement of the carbocation intermediate in the cyclobutane (B1203170) ring must be considered.
Oxidation and Reduction Pathways
The oxidation of a tertiary alcohol is not possible under standard conditions without breaking carbon-carbon bonds. Since the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, direct oxidation to a ketone is not feasible. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the cyclobutane ring.
Reduction of the hydroxyl group to a hydrogen atom is a challenging transformation that would require specific and powerful reducing conditions, often involving multi-step synthetic sequences. For instance, conversion of the alcohol to a good leaving group (like a tosylate) followed by reductive removal could be a potential, albeit complex, pathway.
Advanced Spectroscopic Characterization for Structural Elucidation of 1 Hydroxycyclobutanecarbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 1-Hydroxycyclobutanecarbonitrile, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.
One-Dimensional (1D) NMR Analyses (¹H, ¹³C, ¹⁵N) for Chemical Shift and Coupling Constant Assignments
One-dimensional NMR spectra offer fundamental insights into the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the hydroxyl proton and the two sets of non-equivalent methylene (B1212753) protons of the cyclobutane (B1203170) ring. The hydroxyl proton (OH) typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The methylene protons (CH₂) on the cyclobutane ring at positions 2 and 4 (adjacent to the quaternary carbon) and at position 3 will present as complex multiplets due to geminal and vicinal couplings.
¹³C NMR: The carbon-13 NMR spectrum provides critical information, particularly for identifying the non-protonated carbons. Four distinct signals are expected: one for the quaternary carbon (C1) bearing the hydroxyl and nitrile groups, one for the nitrile carbon (C≡N), and two for the methylene carbons of the ring (C2/C4 and C3). The quaternary carbon C1 is significantly deshielded by the attached electronegative oxygen and nitrile group. The nitrile carbon appears in the characteristic downfield region for this functional group. researchgate.net
¹⁵N NMR: Direct detection of the ¹⁵N nucleus is challenging due to its low natural abundance (0.37%) and unfavorable nuclear properties. youtube.com However, its chemical shift can be determined indirectly through heteronuclear correlation experiments like HMBC. For a nitrile, the ¹⁵N chemical shift is expected to fall within a characteristic range of approximately 225–240 ppm relative to a nitromethane (B149229) standard. science-and-fun.denih.gov
Interactive Data Table: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-O | ~1.5 - 3.0 | br s | N/A |
| H-2, H-4 | ~2.5 - 2.7 | m | - |
| H-3 | ~2.1 - 2.3 | m | - |
Interactive Data Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (quaternary) | ~65 - 75 |
| C-2, C-4 | ~30 - 40 |
| C-3 | ~12 - 18 |
| C≡N | ~120 - 125 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
2D NMR experiments are indispensable for assembling the molecular structure by revealing through-bond and through-space correlations. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. emerypharma.comuvic.ca For this compound, COSY is expected to show cross-peaks between the protons at the C2/C4 positions and the protons at the C3 position, confirming the connectivity within the cyclobutane ring's methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹J_CH coupling). columbia.edupressbooks.pub It would show a cross-peak connecting the ¹H signal of the C2/C4 protons to the ¹³C signal of C2/C4, and another cross-peak linking the ¹H signal of the C3 protons to the ¹³C signal of C3. This experiment confirms the direct proton-carbon attachments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range correlations (2-4 bonds), which helps to connect the different spin systems and identify quaternary centers. libretexts.orgceitec.cz Key expected correlations include:
From the C2/C4 protons to the quaternary carbon (C1), the nitrile carbon (C≡N), and the C3 carbon.
From the C3 protons to the C2/C4 carbons and the C1 carbon.
From the hydroxyl proton to the C1 carbon and potentially to C2/C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, irrespective of their bonding. While this compound is achiral, NOESY can confirm the spatial proximity of the protons on the cyclobutane ring, reinforcing the structural assignment.
Interactive Data Table: Key Predicted HMBC Correlations for this compound
| Proton(s) | Correlated Carbon(s) | Number of Bonds |
| H-2, H-4 | C-1, C-3, C≡N | 2, 2, 3 |
| H-3 | C-1, C-2, C-4 | 2, 2, 2 |
| H-O | C-1, C-2, C-4 | 2, 3 |
Advanced Pulse Sequences for Complex Structural Assignments
For molecules with challenging spectral features, such as complex spin systems or the presence of quaternary carbons, advanced NMR pulse sequences can provide enhanced clarity.
Pure Shift NMR: The proton signals for the cyclobutane ring can be complex and overlapping due to multiple small coupling constants. Pure shift NMR techniques are designed to suppress homonuclear scalar couplings (JHH), collapsing complex multiplets into singlets. nih.govacs.orgacs.org This would greatly simplify the ¹H spectrum, allowing for precise determination of chemical shifts that might otherwise be obscured. nih.govmanchester.ac.uk
Quaternary Carbon Detection: While the quaternary carbon C1 can be identified in a standard ¹³C spectrum by its lack of a signal in a DEPT-135 experiment, specialized pulse sequences are designed for its selective observation. Experiments like iQCD (Improved Quaternary Carbon Detection) can generate a spectrum showing only quaternary carbons, which is particularly useful for confirming their presence and obtaining a clean signal, especially in complex mixtures or with low sample concentration. tandfonline.comresearchgate.netscispace.com
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule's functional groups.
Characteristic Functional Group Vibrations and Conformational Analysis
The spectra are dominated by absorptions corresponding to the O-H, C≡N, and C-H functional groups.
O-H Stretch: A strong and broad absorption band is expected in the FTIR spectrum, typically in the range of 3600-3200 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group. nih.gov
C-H Stretch: Absorptions corresponding to the sp³ C-H stretching of the cyclobutane ring will appear just below 3000 cm⁻¹.
C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption in the range of 2260-2220 cm⁻¹. uci.edu This band is often strong in both FTIR and Raman spectra, making it a highly diagnostic peak. horiba.comspectroscopyonline.com
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex series of bands corresponding to C-C stretching and various bending vibrations of the cyclobutane ring, as well as the C-O stretch. These bands constitute a unique "fingerprint" for the molecule.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Typical Intensity (FTIR/Raman) |
| O-H | Stretch | 3600 - 3200 | Strong, Broad / Weak |
| C-H (sp³) | Stretch | 2990 - 2850 | Medium-Strong / Strong |
| C≡N | Stretch | 2260 - 2220 | Medium, Sharp / Strong, Sharp |
| C-O | Stretch | 1150 - 1050 | Strong / Weak |
| Cyclobutane Ring | Ring Puckering/Bending | < 1000 | Medium-Weak / Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
HRMS provides the exact molecular weight of the compound, allowing for the unambiguous determination of its elemental formula. researchgate.net For C₅H₇NO, the calculated exact mass is 97.0528 u. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. miamioh.edu
Key fragmentation pathways would likely include:
Loss of HCN (27 u): A common fragmentation for nitriles, leading to an ion at m/z 70.
Loss of H₂O (18 u): Dehydration from the hydroxyl group, resulting in an ion at m/z 79.
Cleavage of the Cyclobutane Ring: The strained four-membered ring can fragment, for example, via cycloreversion to lose ethene (28 u), leading to various smaller charged fragments.
These combined spectroscopic methods provide a comprehensive and definitive characterization of this compound, confirming its molecular structure with a high degree of confidence.
Computational Chemistry and Theoretical Investigations of 1 Hydroxycyclobutanecarbonitrile
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic level. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. For a compound like 1-hydroxycyclobutanecarbonitrile, Density Functional Theory (DFT) would be a common and effective method, balancing computational cost with accuracy. More rigorous, but computationally expensive, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used for higher accuracy.
Geometry Optimization and Conformational Space Exploration
The cyclobutane (B1203170) ring is not planar and can adopt different puckered conformations to relieve ring strain. Furthermore, the hydroxyl and nitrile groups can have different orientations relative to the ring. A thorough conformational space exploration would be necessary to identify all possible low-energy conformers. This would involve systematically rotating the C-O and C-C≡N bonds and exploring different ring puckering geometries to find the global minimum energy conformation, as well as other local minima that might be populated at room temperature. The relative energies of these conformers would dictate their abundance in a real-world sample.
Electronic Structure Analysis and Molecular Orbital Theory
Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This involves examining the molecular orbitals (MOs), which describe the distribution of electrons within the molecule. For this compound, this analysis would reveal how the electrons are shared between the atoms in the cyclobutane ring, the hydroxyl group, and the nitrile group.
Key aspects to be investigated would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Analysis of the electron density distribution and electrostatic potential maps would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is done by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The predicted shifts for the different hydrogen and carbon atoms in the molecule would help in the assignment of experimental NMR spectra.
IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. For this compound, this would allow for the assignment of characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and various C-H and C-C stretching and bending modes of the cyclobutane ring.
A hypothetical data table for predicted IR frequencies might look like this:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | ~3600 |
| C-H stretch (ring) | ~2900-3000 |
| C≡N stretch | ~2250 |
| C-O stretch | ~1100 |
| Ring deformations | <1000 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. In an MD simulation, the motion of each atom is calculated using classical mechanics, with the forces between atoms described by a force field.
For this compound, an MD simulation would provide insights into its conformational dynamics. This would involve simulating the molecule in a solvent (e.g., water) at a given temperature and observing how its conformation changes over nanoseconds or even microseconds. Such a simulation could reveal the pathways and timescales of conformational changes, such as the interconversion between different puckered forms of the cyclobutane ring or the rotation of the substituent groups. This information is crucial for understanding how the molecule's shape fluctuates and how this might affect its interactions with other molecules.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model chemical reactions involving this compound. This involves identifying the lowest energy path that connects the reactants to the products, known as the reaction coordinate. Along this path, a key point of interest is the transition state, which is the highest energy point on the reaction pathway.
For example, one could model the dehydration of this compound to form cyclobutanecarbonitrile (B1293925) or other products. By calculating the structure and energy of the transition state for this reaction, the activation energy can be determined. The activation energy is a critical factor in determining the rate of the reaction. Comparing the activation energies for different possible reaction pathways would allow for the prediction of the most likely reaction products under different conditions.
Intermolecular Interactions and Solvent Effects on Reactivity
The behavior of this compound in solution will be influenced by its interactions with the surrounding solvent molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group can also accept hydrogen bonds.
Computational models can be used to study these intermolecular interactions in detail. This can be done by performing quantum chemical calculations on a cluster of the solute molecule with several solvent molecules, or by using continuum solvation models that represent the solvent as a continuous medium with a given dielectric constant. These calculations would reveal how the solvent affects the molecule's conformational preferences and its electronic structure. Furthermore, by modeling a reaction in the presence of a solvent, one can understand how the solvent influences the reaction pathway and the activation energy, thereby affecting the reaction rate and outcome.
Applications of 1 Hydroxycyclobutanecarbonitrile in Advanced Organic Synthesis
As a Versatile Building Block in Multi-Step Synthesis
1-Hydroxycyclobutanecarbonitrile serves as a valuable and versatile building block in the multi-step synthesis of complex organic molecules. Its strained four-membered ring and bifunctional nature, containing both a hydroxyl and a nitrile group, allow for a wide array of chemical transformations. Organic chemists can strategically manipulate these functional groups to construct intricate molecular architectures that would be challenging to assemble through other means.
The utility of this compound as a starting material is highlighted in its ability to undergo sequential reactions, where each functional group is addressed in a specific order to build molecular complexity. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be oxidized to a ketone or used as a nucleophile in ether or ester formation. This step-by-step modification is a cornerstone of multi-step synthesis, enabling the creation of target molecules with high precision. youtube.com The "protecting group" strategy is often employed, where one functional group is temporarily masked to allow a reaction to occur selectively at the other site. youtube.com
One-pot multi-step syntheses are increasingly being developed to improve efficiency and reduce waste. These processes, where reactants are subjected to successive reaction conditions in a single reactor, are advantageous for industrial applications. While specific examples detailing a one-pot process starting from this compound are not prevalent in the provided search results, the principles of such syntheses, including high atom economy and the use of recyclable solvents and catalysts, are relevant to its potential applications. scirp.org
The following table outlines the potential transformations of this compound's functional groups, illustrating its versatility in synthetic planning.
| Functional Group | Potential Transformation | Resulting Functional Group |
| Hydroxyl | Oxidation | Ketone |
| Etherification | Ether | |
| Esterification | Ester | |
| Nitrile | Hydrolysis | Carboxylic Acid |
| Reduction | Amine | |
| Addition of Grignard Reagents | Ketone |
Precursor for the Synthesis of Novel Cyclobutane-Fused Architectures
The inherent ring strain of the cyclobutane (B1203170) moiety in this compound makes it an excellent precursor for the synthesis of novel cyclobutane-fused architectures. These structures, where the cyclobutane ring is annulated to another ring system, are of significant interest due to their presence in various natural products and bioactive molecules. unica.it The development of efficient methods to construct these fused systems is a key area of research in organic synthesis. nih.gov
One approach involves the intramolecular cyclization of derivatives of this compound. By strategically introducing a reactive functional group elsewhere in the molecule, a ring-closing reaction can be initiated to form a fused bicyclic or polycyclic system. For example, a derivative containing a tethered nucleophile could undergo an intramolecular addition to the nitrile group or a related functional group derived from it.
The synthesis of cyclobutane-fused chromanones has been achieved through gold-mediated photocatalysis, demonstrating a modern approach to forming such fused systems. nih.gov While this specific example does not start from this compound, it illustrates the type of complex architecture that can be targeted. The reactivity of the functional groups on the cyclobutane ring of this compound can be harnessed to participate in similar cycloaddition or annulation reactions.
The table below provides examples of cyclobutane-fused ring systems and the general synthetic strategies that could be adapted from this compound.
| Fused Ring System | General Synthetic Strategy |
| Cyclobutane-fused lactones | Intramolecular cyclization of a hydroxy acid derivative |
| Cyclobutane-fused pyridines | Annulation with a 1,3-dicarbonyl compound or equivalent |
| Cyclobutane-fused pyrimidines | Condensation with a urea (B33335) or thiourea (B124793) derivative |
Role in the Synthesis of Carbocyclic and Heterocyclic Compounds
This compound is a valuable intermediate in the synthesis of a diverse range of both carbocyclic and heterocyclic compounds. Its unique structure provides a scaffold upon which various ring systems can be constructed.
Carbocyclic Compounds:
The four-membered ring of this compound can serve as a linchpin for the construction of larger carbocyclic frameworks. Ring-expansion reactions are a powerful tool in this regard. For instance, treatment of a derivative of this compound with a diazomethane (B1218177) or a similar reagent could lead to a ring-expanded cyclopentanone. Alternatively, fragmentation reactions can be employed to generate linear intermediates with specific stereochemistry, which can then be cyclized to form different ring sizes.
Heterocyclic Compounds:
The presence of both a hydroxyl and a nitrile group makes this compound an ideal starting material for the synthesis of various heterocyclic compounds. The nitrile group can be a precursor to an amidine or an imidate, which can then be cyclized with a variety of bifunctional reagents to form heterocycles such as pyrimidines, imidazoles, or oxazoles.
For example, the synthesis of aromatic N-heterocyclic compounds is of great importance as they are prevalent in pharmaceuticals and functional materials. nih.gov Methodologies for constructing benzo-fused N-heterocycles often involve the cyclization of ortho-substituted anilines or similar precursors. organic-chemistry.org By appropriately functionalizing a molecule containing the this compound motif, it could be incorporated into such synthetic routes.
The following table summarizes the types of carbocyclic and heterocyclic systems that can be targeted using this compound as a starting material.
| Ring System Type | Example | Synthetic Approach |
| Carbocyclic | Cyclopentanones | Ring expansion |
| Substituted cyclohexanes | Diels-Alder reaction with a diene derived from the cyclobutane ring | |
| Heterocyclic | Pyrimidines | Condensation of a derived amidine with a 1,3-dicarbonyl compound |
| Oxazoles | Cyclization of a derived α-hydroxy ketone with an amide | |
| Imidazoles | Reaction of a derived α-dicarbonyl with an aldehyde and ammonia (B1221849) |
Strategic Intermediate in the Derivatization of Complex Organic Frameworks
In the synthesis of complex organic molecules, the introduction of specific substituents or functional groups at a late stage is a common and powerful strategy. This compound and its derivatives can serve as strategic intermediates for such late-stage functionalization. The cyclobutane unit can act as a rigid scaffold, holding appended functionality in a well-defined spatial arrangement.
The concept of using cyclobutane motifs as isosteres in medicinal chemistry is gaining traction. nih.gov An isostere is a molecule or a group of atoms that has a similar size, shape, and electronic distribution to another molecule or group, leading to similar biological activity. The rigid nature of the cyclobutane ring can be advantageous in drug design, as it can lock a molecule into a specific conformation that is optimal for binding to a biological target.
The derivatization of complex frameworks often involves the use of protecting groups to ensure that reactions occur at the desired location. youtube.com A complex molecule containing a this compound moiety could have one of its functional groups protected while the other is elaborated. Subsequently, the protecting group can be removed, and the second functional group can be modified. This iterative process allows for the systematic and controlled construction of highly functionalized and complex molecular architectures. Novel cyclobutane derivatives have been synthesized and are expected to be useful as medicinal agents. google.com
Development of Catalytic Systems Utilizing this compound Motifs
While the direct use of this compound itself in a catalytic system is not extensively documented in the provided search results, the broader field of catalysis involving cyclobutane motifs is an active area of research. The unique structural and electronic properties of the cyclobutane ring can be exploited in the design of novel ligands for transition metal catalysts or as part of an organocatalyst framework.
The development of catalytic systems for the asymmetric synthesis of chiral cyclobutanes is particularly important, as these compounds are common motifs in bioactive molecules. nih.govresearchgate.net Chiral ligands containing a cyclobutane backbone could be synthesized from derivatives of this compound. The rigidity of the cyclobutane ring could help to create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions.
Furthermore, the functional groups of this compound could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst. This would facilitate catalyst recovery and reuse, which is a key principle of green chemistry.
The potential applications of this compound motifs in catalysis are summarized in the table below.
| Catalysis Application | Role of the Cyclobutane Motif | Potential Advantage |
| Chiral Ligand for Asymmetric Catalysis | Rigid scaffold to control stereochemistry | High enantioselectivity |
| Organocatalyst | Structural component of the catalyst framework | Metal-free catalysis |
| Heterogeneous Catalyst Support | Anchor for the active catalytic species | Ease of catalyst separation and recycling |
Specialized Chemical Derivatization Strategies for 1 Hydroxycyclobutanecarbonitrile
Derivatization for Enhanced Analytical Detection and Quantification (e.g., LC-MS/MS, GC-MS)
The analysis of small, polar molecules like 1-hydroxycyclobutanecarbonitrile often requires derivatization to improve its properties for chromatographic separation and detection. journalajacr.comresearchgate.net Without derivatization, this compound may exhibit poor retention on standard reversed-phase liquid chromatography (LC) columns and low volatility for gas chromatography (GC).
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the analyte. The polar hydroxyl group of this compound can be converted into a less polar, more volatile ether. Silylation is a common and effective technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. This transformation masks the polar -OH group, reducing intermolecular hydrogen bonding and allowing the compound to be readily analyzed by GC.
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis: In LC-MS/MS, derivatization can enhance performance by improving chromatographic retention, increasing ionization efficiency, and improving detection sensitivity. journalajacr.com For this compound, derivatization of the hydroxyl group can introduce a tag that improves its affinity for the stationary phase or enhances its response in the mass spectrometer. For example, reacting the hydroxyl group with a reagent like benzoyl chloride can increase its hydrophobicity, leading to better retention on C18 columns. researchgate.net Other reagents can introduce a permanently charged group, which significantly boosts ionization efficiency in electrospray ionization (ESI) mass spectrometry.
The following table summarizes common derivatization reagents for the hydroxyl group to enhance analytical detection.
Table 1: Derivatization Reagents for Enhanced Analytical Detection
| Analytical Method | Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative | Purpose |
| GC-MS | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Trimethylsilyl (TMS) Ether | Increase volatility and thermal stability |
| GC-MS | Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Hydroxyl | Trifluoroacetyl Ester | Increase volatility, introduce electron-capturing group for ECD |
| LC-MS/MS | Acylating Agents | Benzoyl Chloride | Hydroxyl | Benzoyl Ester | Increase hydrophobicity for reversed-phase LC |
| LC-MS/MS | Sulfonylating Agents | Dansyl Chloride | Hydroxyl | Dansyl Ester | Introduce a fluorescent tag and improve ionization |
| LC-MS/MS | Isocyanates | Phenyl Isocyanate | Hydroxyl | Carbamate (B1207046) | Increase hydrophobicity and improve chromatographic separation |
Derivatization for Chiral Resolution and Enantiomeric Excess Determination
This compound possesses a stereocenter at the carbon atom bearing both the hydroxyl and nitrile groups, meaning it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they can exhibit different biological activities. Derivatization with a chiral derivatizing agent (CDA) is a common strategy to determine enantiomeric excess (e.e.). diva-portal.org This process converts the pair of enantiomers into a pair of diastereomers.
Diastereomers have different physical properties and can be separated using standard achiral chromatographic techniques (GC or HPLC). diva-portal.org For this compound, its hydroxyl group can be esterified with a chiral acid or its chloride, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), to form diastereomeric esters. The relative peak areas of these separated diastereomers in the chromatogram correspond to the ratio of the original enantiomers.
Enzymatic methods, using hydroxynitrile lyases (HNLs), have also been developed for the enantioselective synthesis of cyanohydrins, providing access to enantiomerically enriched products. The analysis of these products often relies on chiral chromatography or derivatization to confirm the enantiomeric purity.
Table 2: Chiral Derivatizing Agents for Alcohols
| Chiral Derivatizing Agent (CDA) | Abbreviation | Resulting Diastereomer | Analytical Method |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | (R)-MTPA-Cl | MTPA Ester | HPLC, GC, NMR |
| (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | (S)-MTPA-Cl | MTPA Ester | HPLC, GC, NMR |
| (1S)-(-)-Camphanic Chloride | - | Camphanate Ester | HPLC, GC |
| (R)-(+)-1-Phenylethyl isocyanate | - | Carbamate | HPLC |
| (S)-(-)-1-Phenylethyl isocyanate | - | Carbamate | HPLC |
Derivatization for Functional Group Protection and Orthogonal Deprotection Strategies
In the context of multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.orgbham.ac.uk This masking is achieved by converting the functional group into a "protecting group." For this compound, the hydroxyl group is the primary site for protection. pearson.com
The key to a sophisticated synthetic strategy involving multiple functional groups is the concept of orthogonal protection . fiveable.menumberanalytics.com This strategy employs protecting groups that can be removed under distinct conditions without affecting other protecting groups present in the molecule. organic-chemistry.orgfiveable.me For instance, if this compound were a fragment in a larger molecule that also contained an amine protected as a Boc carbamate (acid-labile), its hydroxyl group could be protected as a silyl (B83357) ether (fluoride-labile) or a benzyl (B1604629) ether (removable by hydrogenolysis). This allows for the selective deprotection and reaction of either the amine or the alcohol at different stages of the synthesis. numberanalytics.com
Table 3: Orthogonal Protection Strategies for the Hydroxyl Group
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonal To |
| Trimethylsilyl Ether | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid (e.g., Acetic Acid), K₂CO₃/MeOH | Bn, TBDMS, PMB |
| tert-Butyldimethylsilyl Ether | TBDMS, TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride (B91410) source (e.g., TBAF), strong acid (e.g., TFA) | Bn, Ac, Bz, Fmoc |
| Triisopropylsilyl Ether | TIPS | Triisopropylsilyl chloride (TIPSCl) | Fluoride source (e.g., TBAF), strong acid | Bn, Ac, Bz, Fmoc |
| Benzyl Ether | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C), strong acid | Silyl ethers, Ac, Boc |
| Methoxymethyl Ether | MOM | Methoxymethyl chloride (MOMCl) | Acid (e.g., HCl) | Silyl ethers, Bn |
| Acetate Ester | Ac | Acetic anhydride, Acetyl chloride | Base (e.g., K₂CO₃, NH₃), Acid | Silyl ethers, Bn |
Development of Novel Derivatization Reagents and Reaction Conditions
The field of analytical and synthetic chemistry is continually advancing, with ongoing research into the development of new derivatization reagents and reaction conditions. The goals are to enhance sensitivity, improve reaction efficiency, and expand the scope of molecules that can be analyzed or synthesized. journalajacr.comresearchgate.net
For analytical purposes, novel reagents are being designed to introduce tags that are exceptionally sensitive in mass spectrometry or that contain unique isotopic patterns for easy identification. mdpi.com A derivatization-enhanced detection strategy (DEDS) can significantly improve the screening of compounds in complex biological or environmental samples. nih.gov
In synthetic chemistry, new catalysts are being developed to facilitate derivatization (protection) and deprotection under milder and more selective conditions. organic-chemistry.org For example, photocatalytic methods and novel Lewis acid/base catalyst systems are emerging for the formation of cyanohydrins and their derivatives. organic-chemistry.org The development of reagents like cyanoacetohydrazide for derivatizing carbonyls highlights the innovation in creating reagents that improve analytical properties, such as ionization efficiency and fragmentation patterns in MS/MS analysis. mdpi.com While not directly targeting hydroxyl or nitrile groups, these advancements showcase the principles that could guide the creation of novel reagents for this compound, aiming for faster reactions, higher yields, and enhanced analytical performance.
Emerging Research Avenues and Future Perspectives for 1 Hydroxycyclobutanecarbonitrile
The compound 1-Hydroxycyclobutanecarbonitrile, a unique molecule combining a strained cyclobutane (B1203170) ring with a cyanohydrin functionality, stands at the intersection of several promising fields of chemical research. While specific studies on this exact molecule are nascent, its structural motifs suggest significant potential for future applications. The following sections explore emerging research avenues and future perspectives, drawing upon advancements in related chemical classes that pave the way for the investigation of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
